4-[2-(Morpholin-4-yl)ethoxy]phenol
Overview
Description
4-[2-(Morpholin-4-yl)ethoxy]phenol is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol It is characterized by the presence of a morpholine ring attached to an ethoxy group, which is further connected to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Morpholin-4-yl)ethoxy]phenol typically involves the reaction of 4-hydroxyphenethyl alcohol with morpholine in the presence of a suitable catalyst. The reaction conditions often include heating the reactants under reflux in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Morpholin-4-yl)ethoxy]phenol can undergo several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in halogenated or nitrated phenol derivatives .
Scientific Research Applications
4-[2-(Morpholin-4-yl)ethoxy]phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a pharmacological tool.
Industry: It is utilized in the development of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 4-[2-(Morpholin-4-yl)ethoxy]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the morpholine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[2-(Morpholin-4-yl)ethoxy]benzoic acid: Similar in structure but with a carboxylic acid group instead of a phenol group.
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3-benzoxazole: Contains a benzoxazole ring instead of a phenol group.
Uniqueness
4-[2-(Morpholin-4-yl)ethoxy]phenol is unique due to its specific combination of a morpholine ring and a phenol group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
4-(2-morpholin-4-ylethoxy)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c14-11-1-3-12(4-2-11)16-10-7-13-5-8-15-9-6-13/h1-4,14H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTBHHYVWSLXPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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